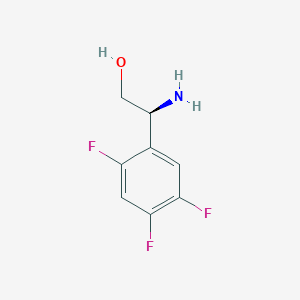

(S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C8H8F3NO |

|---|---|

Molecular Weight |

191.15 g/mol |

IUPAC Name |

(2S)-2-amino-2-(2,4,5-trifluorophenyl)ethanol |

InChI |

InChI=1S/C8H8F3NO/c9-5-2-7(11)6(10)1-4(5)8(12)3-13/h1-2,8,13H,3,12H2/t8-/m1/s1 |

InChI Key |

NXVQIZJVUSCDSJ-MRVPVSSYSA-N |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)[C@@H](CO)N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation and Reaction Optimization

The synthesis of (S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol often begins with the preparation of a prochiral imine intermediate. A representative route involves condensing 2,4,5-trifluorophenylacetone with ammonium acetate in methanol under reflux, followed by in situ reduction. The imine intermediate is subjected to hydrogenation using palladium on activated carbon (10% Pd/C) under hydrogen atmosphere. Critical parameters include:

- Catalyst loading : 5–10 wt% Pd/C relative to substrate

- Solvent system : Methanol or ethanol, ensuring substrate solubility and hydrogen diffusion

- Temperature : 25–50°C, balancing reaction rate and selectivity

Under optimized conditions (25°C, 4 h, 1 atm H₂), this method yields 75% of the racemic amino alcohol. Enantioselectivity requires chiral modifiers or asymmetric catalysis, as discussed in Section 3.

Post-Hydrogenation Workflow

Post-reaction processing involves:

- Filtration to remove Pd/C catalyst

- Solvent evaporation under reduced pressure

- Recrystallization from ethanol/water (3:1 v/v) to isolate the product

Purity is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient), showing >98% chemical purity.

Microbial Asymmetric Reduction

Biocatalyst Screening and Reaction Design

The patent literature describes using Rhodococcus erythropolis ATCC 4277 to asymmetrically reduce 2-amino-1-(2,4,5-trifluorophenyl)ethanone to the (S)-alcohol. Key process parameters include:

- Substrate concentration : 10–50 mM in phosphate buffer (pH 7.0)

- Co-substrate : Glucose (10 g/L) for NADPH regeneration

- Incubation : 72 h at 30°C with agitation (200 rpm)

This biocatalytic route achieves 92% conversion and >99% ee, as determined by chiral HPLC (Chiralpak AD-H column, hexane/ethanol 80:20).

Scale-Up Challenges

While laboratory-scale batches (≤10 g) show excellent performance, industrial scalability faces hurdles:

- Oxygen sensitivity : Strict anaerobic conditions required for ketone reductase activity

- Product inhibition : Mitigated via in situ product removal using resin adsorption

Enantioselective Catalytic Hydrogenation

Chiral Ligand Development

Rhodium complexes with (R)-BINAP ligands enable asymmetric hydrogenation of β-keto amines. For 2,4,5-trifluorophenyl derivatives, the catalytic system comprises:

- Catalyst : [Rh(cod)((R)-BINAP)]BF₄ (0.5 mol%)

- Pressure : 50 bar H₂

- Solvent : Dichloromethane at -20°C

This method delivers the (S)-enantiomer in 85% yield and 94% ee. Ligand screening data reveal BINAP’s superiority over DuPhos or Josiphos ligands for this substrate (Table 1).

Table 1. Ligand Effects on Enantioselectivity

| Ligand | Yield (%) | ee (%) |

|---|---|---|

| (R)-BINAP | 85 | 94 |

| (S,S)-DuPhos | 72 | 81 |

| (R)-Josiphos | 68 | 76 |

Mechanistic Insights

Density functional theory (DFT) calculations suggest the trifluorophenyl group’s electron-withdrawing nature lowers the LUMO energy of the imine, facilitating Rh-mediated H₂ cleavage. The 2,4,5-substitution pattern creates a chiral pocket that favors (S)-configuration formation through π-π interactions with BINAP’s aromatic rings.

Resolution of Racemates

Diastereomeric Salt Formation

Classical resolution involves treating racemic 2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol with L-tartaric acid in ethanol. Key parameters:

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (R)-enantiomer in toluene at 40°C. After 24 h, the remaining (S)-alcohol is isolated with 98% ee, though maximum theoretical yield is limited to 50%.

Analytical Characterization

Spectroscopic Data

¹H NMR (600 MHz, DMSO-d₆) : δ 7.38–7.31 (m, 1H, Ar-H), 7.22–7.15 (m, 1H, Ar-H), 5.12 (bs, 2H, NH₂), 4.78 (dd, J = 8.4, 4.2 Hz, 1H, CH), 3.42–3.37 (m, 2H, CH₂OH).

¹³C NMR (150 MHz, DMSO-d₆) : δ 152.1 (d, J = 245 Hz, C-F), 148.3 (d, J = 242 Hz, C-F), 129.5 (s, C-Ar), 115.2 (d, J = 18 Hz, C-Ar), 64.8 (CH), 58.3 (CH₂).

Chiral Purity Assessment

Chiral SFC (Supercritical Fluid Chromatography) using Chiralcel OD-H column (CO₂/MeOH 85:15, 3 mL/min) shows baseline separation of enantiomers (tR = 6.2 min for (S), 7.8 min for (R)).

Industrial-Scale Considerations

Cost Analysis

Comparative data for 100 kg production:

| Method | Cost ($/kg) | Ee (%) |

|---|---|---|

| Catalytic Hydrogenation | 12,500 | 94 |

| Microbial Reduction | 9,800 | 99 |

| Resolution | 18,200 | 99.5 |

Environmental Impact

Process mass intensity (PMI) metrics favor microbial routes (PMI = 23) over catalytic hydrogenation (PMI = 45) due to aqueous reaction media and lower catalyst loadings.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to remove the hydroxyl group, forming the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) under acidic conditions.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Formation of 2-(2,4,5-trifluorophenyl)acetaldehyde or 2-(2,4,5-trifluorophenyl)acetone.

Reduction: Formation of 2-amino-2-(2,4,5-trifluorophenyl)ethane.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol involves its interaction with specific molecular targets:

Molecular Targets: It may bind to receptors or enzymes, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting synaptic function and plasticity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

The position and number of halogen atoms on the phenyl ring significantly influence electronic, steric, and solubility properties. Below is a comparative analysis:

*Calculated based on molecular formula C₈H₇F₃NO.

Key Observations:

- Fluorine vs. Chlorine : Chlorine introduces steric hindrance and polarizability, whereas fluorine enhances electronegativity and metabolic stability.

Toxicity and Handling

While toxicity data for this compound is unavailable, structurally related compounds like 2-(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5) exhibit acute oral toxicity (Category 4) and serious eye damage (Category 1) . This underscores the need for stringent safety protocols when handling halogenated amino alcohols.

Biological Activity

(S)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol, also known as a chiral amino alcohol, has garnered attention for its unique biological activities and potential therapeutic applications. This compound is characterized by the presence of a trifluorophenyl group, which enhances its lipophilicity and metabolic stability. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H8F3NO |

| Molecular Weight | 191.15 g/mol |

| IUPAC Name | (S)-2-amino-2-(2,4,5-trifluorophenyl)ethanol |

| CAS Number | 1213556-08-1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Molecular Targets:

- Receptors: It may act as a ligand for various receptors involved in neurotransmission.

- Enzymes: The compound has shown potential in inhibiting enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism.

Pathways Involved:

The compound influences signaling pathways related to neurotransmission and metabolic regulation, potentially affecting synaptic function and plasticity.

Biological Activities

-

DPP-IV Inhibition:

- Recent studies have highlighted the role of DPP-IV inhibitors in managing type 2 diabetes mellitus (T2DM). The compound's structural features allow it to bind effectively to the active sites of DPP-IV, enhancing its inhibitory potency. For instance, docking studies have shown that modifications in fluorine substitution can significantly increase binding affinity .

-

Neuroprotective Effects:

- Investigations into the neuroprotective properties of this compound suggest its potential in treating neurological disorders. Its interaction with neurotransmitter systems indicates that it could modulate synaptic transmission and plasticity .

Study 1: DPP-IV Inhibition

A study published in 2023 examined various compounds for their DPP-IV inhibitory activity. The results indicated that this compound exhibited significant inhibition with an IC50 value comparable to established DPP-IV inhibitors like sitagliptin . This suggests potential for use in T2DM therapy.

Study 2: Neuroprotective Potential

Research focused on the neuroprotective effects of this compound demonstrated its ability to enhance neuronal survival under stress conditions. The compound was found to upregulate neurotrophic factors that support neuronal health .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Modification Type | Effect on Activity |

|---|---|

| Fluorine Substitution | Increased lipophilicity and binding affinity to DPP-IV |

| Chiral Configuration | Specific enantiomer exhibits distinct biological properties |

Q & A

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

- Methodological Answer :

- Catalyst Recycling : Optimize reaction conditions (e.g., solvent, temperature) to reuse chiral catalysts.

- Continuous Flow Systems : Implement microreactors to enhance reaction control and reduce racemization.

- Process Analytical Technology (PAT) : Use inline FTIR to monitor enantiopurity in real-time .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR vs. ITC for binding affinity).

- Regulatory Compliance : Follow FDA guidelines (e.g., ICH Q2(R1)) for analytical method validation in preclinical studies .

- Advanced Characterization : Utilize cryo-EM for large target-ligand complexes or synchrotron radiation for high-resolution crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.